molecular formula C22H21BrN4O4 B14093479 1-[(6-bromo-2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide

1-[(6-bromo-2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide

Cat. No.: B14093479
M. Wt: 485.3 g/mol
InChI Key: QCMVTHAVDHESSV-UHFFFAOYSA-N
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Description

1-[(6-bromo-2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a bromine atom, and a piperidine ring. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-bromo-2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Acetylation: The acetyl group can be introduced by reacting the brominated quinazolinone with acetic anhydride or acetyl chloride.

    Formation of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using piperidine and an appropriate leaving group.

    Final Coupling: The final step involves coupling the piperidine derivative with the acetylated quinazolinone to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(6-bromo-2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized quinazolinone derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(6-bromo-2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.

    Interaction with DNA/RNA: It may interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

1-[(6-bromo-2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide can be compared with other quinazolinone derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities and applications.

Properties

Molecular Formula

C22H21BrN4O4

Molecular Weight

485.3 g/mol

IUPAC Name

1-[2-(6-bromo-2,4-dioxo-3-phenylquinazolin-1-yl)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H21BrN4O4/c23-15-6-7-18-17(12-15)21(30)27(16-4-2-1-3-5-16)22(31)26(18)13-19(28)25-10-8-14(9-11-25)20(24)29/h1-7,12,14H,8-11,13H2,(H2,24,29)

InChI Key

QCMVTHAVDHESSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2C3=C(C=C(C=C3)Br)C(=O)N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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